![molecular formula C21H19N3O4 B1228938 1-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione](/img/structure/B1228938.png)
1-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione
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Overview
Description
1-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione is a member of quinolines.
Scientific Research Applications
Heterocyclic Synthesis and Structural Analysis
1-Phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione serves as a key intermediate in the synthesis of complex heterocyclic compounds. Studies have explored its use in the formation of novel heterocyclic systems, like spiro[pyrrole-2,1′-pyrrolo[3,2,1-ij]quinoline] and other related structures. These compounds are structurally related to various alkaloids and have potential applications in medicinal chemistry (Tutynina, Maslivets, & Maslivets, 2014).
Multi-Component Reactions and Regioselectivity
The compound is involved in multi-component reactions, demonstrating versatility in synthesizing diastereoselective heterocycles. These reactions are crucial for the development of compounds with potential pharmaceutical applications, particularly in the creation of complex molecular structures through selective bond formation (Patel, Patel, Padrón, & Patel, 2020).
Spiro Compound Synthesis
1-Phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione is a key component in synthesizing spiro compounds, a class of chemicals significant in drug discovery. These compounds often exhibit unique biological activities and can be used as building blocks in the development of new therapeutic agents (Aslanpanjeh, Poursattar Marjani, Khalafy, & Etivand, 2019).
Microwave-Assisted Synthesis
The compound's utility in microwave-assisted synthesis methods has been explored. This technique offers a rapid and efficient approach for synthesizing various heterocyclic derivatives, contributing to advancements in green chemistry and streamlined pharmaceutical synthesis (Ghahremanzadeh, Rashid, Zarnani, & Naeimi, 2014).
properties
Product Name |
1-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione |
---|---|
Molecular Formula |
C21H19N3O4 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C21H19N3O4/c25-18-21(19(26)24(20(27)22-18)15-7-2-1-3-8-15)12-14-6-4-5-9-16(14)23-10-11-28-13-17(21)23/h1-9,17H,10-13H2,(H,22,25,27) |
InChI Key |
HCBMHQSJBAJGHM-UHFFFAOYSA-N |
SMILES |
C1COCC2N1C3=CC=CC=C3CC24C(=O)NC(=O)N(C4=O)C5=CC=CC=C5 |
Canonical SMILES |
C1COCC2N1C3=CC=CC=C3CC24C(=O)NC(=O)N(C4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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